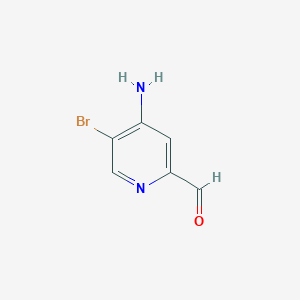
4-Amino-5-bromopicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromopicolinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of picolinaldehyde, characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromopicolinaldehyde typically involves the bromination of picolinaldehyde followed by the introduction of an amino group. One common method includes:
Bromination: Picolinaldehyde is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-bromopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like thiols, amines, and organometallic reagents
Major Products:
Oxidation: 4-Amino-5-bromopicolinic acid
Reduction: 4-Amino-5-bromopicolinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Amino-5-bromopicolinaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromopicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both amino and aldehyde functional groups allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
4-Bromopicolinaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Amino-2-bromopyridine: Similar structure but with the bromine atom at the 2-position, leading to different reactivity and applications.
5-Bromo-2-picolinaldehyde: Similar structure but with the bromine atom at the 5-position, affecting its chemical properties and uses.
Uniqueness: 4-Amino-5-bromopicolinaldehyde is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C6H5BrN2O |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
4-amino-5-bromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-3H,(H2,8,9) |
Clave InChI |
OIWILZFWHSTYGB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1N)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



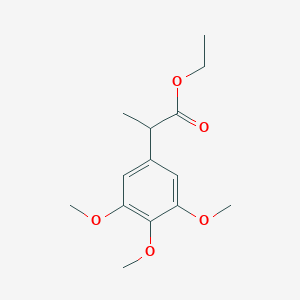

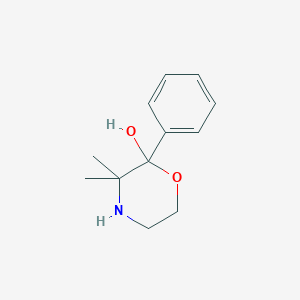
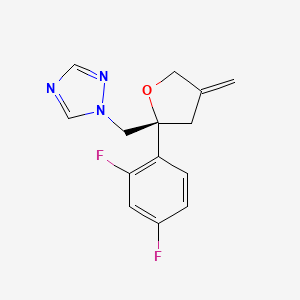
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

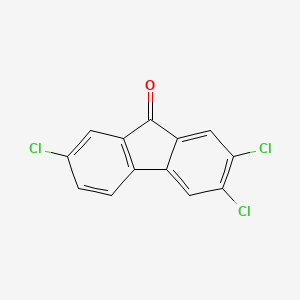

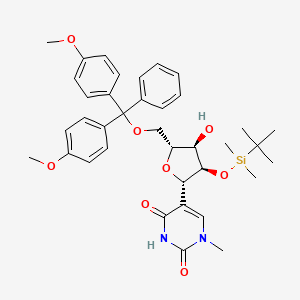
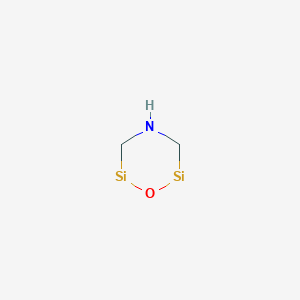

![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)
